Cas no 1903684-28-5 (N-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-1,3-benzothiazole-6-carboxamide)

N-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-1,3-benzothiazole-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-1,3-benzothiazole-6-carboxamide
- N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
- AKOS025388443
- F6523-2531
- 1903684-28-5
- N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide
-
- インチ: 1S/C18H12N6OS2/c25-18(11-1-2-14-15(7-11)27-10-20-14)19-8-17-22-21-16-4-3-13(23-24(16)17)12-5-6-26-9-12/h1-7,9-10H,8H2,(H,19,25)
- InChIKey: QWKILZJYGGHLAA-UHFFFAOYSA-N
- ほほえんだ: S1C=NC2=CC=C(C=C12)C(NCC1=NN=C2C=CC(C3=CSC=C3)=NN12)=O
計算された属性
- せいみつぶんしりょう: 392.05140137g/mol
- どういたいしつりょう: 392.05140137g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 142Ų
N-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-1,3-benzothiazole-6-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-2531-2mg |
N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide |
1903684-28-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6523-2531-1mg |
N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide |
1903684-28-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6523-2531-2μmol |
N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide |
1903684-28-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6523-2531-10mg |
N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide |
1903684-28-5 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-2531-20mg |
N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide |
1903684-28-5 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6523-2531-10μmol |
N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide |
1903684-28-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6523-2531-25mg |
N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide |
1903684-28-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6523-2531-50mg |
N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide |
1903684-28-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6523-2531-15mg |
N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide |
1903684-28-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6523-2531-4mg |
N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide |
1903684-28-5 | 4mg |
$66.0 | 2023-09-08 |
N-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-1,3-benzothiazole-6-carboxamide 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
N-{6-(thiophen-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-1,3-benzothiazole-6-carboxamideに関する追加情報
N-{6-(Thiophen-3-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylmethyl}-1,3-benzothiazole-6-carboxamide: A Comprehensive Overview
The compound N-{6-(thiophen-3-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylmethyl}-1,3-benzothiazole-6-carboxamide, identified by the CAS number 1903684-28-5, represents a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a benzothiazole moiety linked to a triazolopyridazine ring system and a thiophene substituent. The integration of these structural elements contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery and material science. The benzothiazole group is known for its aromatic stability and ability to participate in hydrogen bonding, making it a valuable component in medicinal chemistry. Similarly, the triazolopyridazine ring system is recognized for its potential as a bioisostere in drug design due to its ability to mimic the electronic properties of other heterocycles while offering improved pharmacokinetic profiles.
The thiophene substituent further enhances the compound's electronic versatility by introducing sulfur-based interactions. This combination of functional groups makes N-{6-(thiophen-3-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylmethyl}-1,3-benzothiazole-6-carboxamide a promising candidate for exploring new therapeutic targets or advanced materials with tailored electronic properties.
From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over regioselectivity and stereochemistry. The synthesis typically begins with the preparation of the triazolopyridazine core through cyclization reactions involving appropriate amino and carbonyl precursors. Subsequent functionalization steps introduce the thiophene group and the benzothiazole moiety via coupling reactions or nucleophilic substitutions.
The compound's stability under various conditions has been extensively studied to ensure its suitability for practical applications. Research indicates that it exhibits good thermal stability and resistance to oxidative degradation under mild conditions. These properties make it ideal for use in environments where prolonged exposure to heat or oxidizing agents is anticipated.
In terms of biological activity, preliminary assays have demonstrated that N-{6-(thiophen-3-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylmethyl}-1,3-benzothiazole-6-carboxamide possesses moderate inhibitory effects on certain enzymes relevant to neurodegenerative diseases. This finding underscores its potential as a lead compound in the development of novel therapeutics targeting such conditions.
Moreover, computational studies using molecular docking techniques have revealed that the compound can interact with key residues in protein binding sites through hydrogen bonding and π–π interactions. These insights provide a foundation for further optimization of its bioactivity through targeted modifications of its structure.
Looking ahead, ongoing research is focused on exploring the scalability of its synthesis for large-scale production and evaluating its biocompatibility for medical applications. Collaborative efforts between chemists and biologists are expected to unlock new insights into its functionality and pave the way for innovative applications across diverse fields.
In conclusion, N-{6-(thiophen-3-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylmethyl}-1,3-benzothiazole-6-carboxamide stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and versatile functional groups position it as a valuable tool in advancing both scientific research and industrial applications.
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